molecular formula C8H4BF3O3 B8212461 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one

Cat. No.: B8212461
M. Wt: 215.92 g/mol
InChI Key: HYUVVYKOFLYRRT-UHFFFAOYSA-N
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Description

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential applications. This compound is a member of the benzoxaborole family, which is known for its boron-containing heterocyclic structure. The presence of the trifluoromethyl group further enhances its chemical reactivity and biological activity.

Chemical Reactions Analysis

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one involves its interaction with specific molecular targets. As a PDE4 inhibitor, the compound binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate (AMP). This inhibition leads to increased levels of cAMP, which in turn modulates the activity of various signaling pathways involved in inflammation . The trifluoromethyl group enhances the binding affinity and selectivity of the compound for PDE4, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one can be compared with other benzoxaborole derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-hydroxy-6-(trifluoromethyl)-2,1-benzoxaborol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BF3O3/c10-8(11,12)4-1-2-5-6(3-4)9(14)15-7(5)13/h1-3,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVVYKOFLYRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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